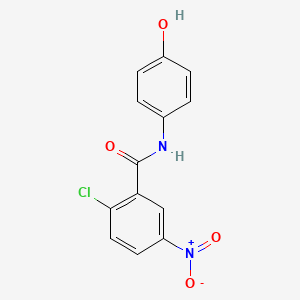

2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide

Description

2-Chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide is a substituted benzamide derivative characterized by a 2-chloro-5-nitrobenzoyl core linked to a 4-hydroxyphenyl group via an amide bond. The hydroxyl group on the phenyl ring may enhance solubility in polar solvents and influence hydrogen-bonding interactions, which are critical for biological activity .

Properties

IUPAC Name |

2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O4/c14-12-6-3-9(16(19)20)7-11(12)13(18)15-8-1-4-10(17)5-2-8/h1-7,17H,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKVYRMRNZJQNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427940 | |

| Record name | 2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22978-55-8 | |

| Record name | 2-Chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22978-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide typically involves the following steps:

Nitration: The starting material, 2-chlorobenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

Hydroxyphenylation: The nitrated product is then reacted with 4-hydroxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Amines or thiols, base (e.g., sodium hydroxide).

Oxidation: Potassium permanganate, acidic or basic medium.

Major Products

Reduction: 2-amino-N-(4-hydroxyphenyl)-5-nitrobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Oxidation: 2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzaldehyde.

Scientific Research Applications

2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical structure.

Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyphenyl group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity. The chloro group can participate in electrophilic aromatic substitution reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide with structurally related benzamide derivatives, focusing on structural features , physicochemical properties , and biological activity .

Table 1: Structural and Physicochemical Comparisons

*Calculated based on C₁₃H₁₀ClN₂O₄.

Key Findings:

Biological Activity: RORγ Modulation: 2C3MP demonstrated potent RORγ agonism (2.1-fold induction of G6PC mRNA) and Th17 cytokine activation, whereas 2IP6MP was inactive despite similar core structures. This highlights the importance of the chloro-methyl substitution pattern in RORγ binding . Antiparasitic Activity: Compound 36 showed efficacy against Trypanosoma brucei, attributed to its 4-chlorophenyl group and cationic ethylamine side chain, which may enhance membrane penetration .

Synthetic Yields :

- Substituted benzotriazole derivatives (e.g., 8e ) were synthesized in low yields (14%) due to steric hindrance, whereas simpler aryl derivatives (e.g., 8b ) achieved higher yields (39%) .

Physicochemical Properties :

- Lipophilicity : Fluorinated analogs (e.g., 2,4-difluorophenyl derivative) exhibit higher logP values (~3.4), suggesting better blood-brain barrier penetration .

- Solubility : The 4-hydroxyphenyl group in the target compound may improve aqueous solubility compared to halogenated analogs .

Structural-Activity Relationships (SAR):

- Aromatic Substitutions : Bulky groups (e.g., benzotriazole in 8e ) reduce synthetic yields but may improve selectivity for specific targets .

- Polar Functional Groups: Hydroxyl or amino groups (e.g., in the target compound and 36) enhance solubility and hydrogen-bond interactions, critical for in vivo efficacy .

Biological Activity

2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial, anticancer, and potential anti-inflammatory effects, supported by experimental data and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO. The structure features a chloro group, a hydroxyphenyl moiety, and a nitro group, which contribute to its biological activities by enhancing binding interactions with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties.

Experimental Procedures:

- Assays Conducted: Disk diffusion and broth dilution methods were employed against various bacterial and fungal strains.

- Minimum Inhibitory Concentrations (MICs): The compound demonstrated potent activity with MIC values indicating effectiveness against several pathogens.

Results:

- The compound showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. MIC values ranged from 6 to 12.5 µg/mL for different strains, suggesting its potential as a lead compound for new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties.

Experimental Procedures:

- Cell Lines Used: Various cancer cell lines were treated with different concentrations of the compound.

- Assays Conducted: Cell viability assays were performed to assess cytotoxic effects.

Results:

- This compound exhibited selective cytotoxicity towards specific cancer cell lines, with IC values indicating significant inhibition of tumor growth while sparing non-cancerous cells. This selectivity is crucial for developing targeted cancer therapies .

Anti-inflammatory Potential

The compound's structural features suggest potential anti-inflammatory activity.

Mechanism of Action:

- The hydroxy group enhances hydrogen bonding with target proteins involved in inflammation pathways. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to various biological effects.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the unique biological activity of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-chloro-N-(4-hydroxyphenyl)acetamide | Lacks the nitro group | Different chemical and biological properties |

| 2-chloro-N-(4-hydroxyphenyl)-3-nitrobenzamide | Nitro group at a different position | Affects reactivity and potential applications |

| 2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzoic acid | Contains a carboxylic acid group instead of an amide | Different chemical behavior due to functional changes |

This table highlights how the specific arrangement of functional groups in this compound confers distinct reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

- Synthesis and Biological Evaluation:

- Molecular Modeling Studies:

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves coupling 2-chloro-5-nitrobenzoyl chloride with 4-aminophenol. Key variables include:

- Reagent choice : Thionyl chloride or oxalyl dichloride for benzoyl chloride preparation, with N-methylacetamide or DMF as catalysts .

- Solvent and temperature : Reactions in dichloromethane at 50°C yield higher purity compared to benzene under reflux, which may introduce side products .

- Workup : Water quenching followed by filtration minimizes hydrolysis of the nitro group.

Q. Table 1: Synthesis Optimization

| Reagent System | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Thionyl Chloride + DMF | Dichloromethane | 50 | 78 | 95% |

| Oxalyl Chloride + NMA | Benzene | Reflux | 65 | 88% |

Q. How can structural characterization be rigorously validated for this compound?

Methodological Answer:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement, ensuring R-factor < 5% and validation via CCDC deposition .

- NMR spectroscopy : Key peaks include:

- ¹H NMR : Aromatic protons at δ 8.71 (d, J = 2 Hz, nitro group), δ 7.47 (d, J = 9 Hz, hydroxyphenyl) .

- ¹³C NMR : Carbonyl signal at ~168 ppm confirms amide bond formation.

- Mass spectrometry : ESI+ m/z 307.2 [M+H]+ .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets like RORγ receptors?

Methodological Answer:

- Docking studies : Use AutoDock Vina with RORγ’s crystal structure (PDB: 3L0J) to identify binding pockets. The nitro group forms hydrogen bonds with Arg367, while the chloro substituent enhances hydrophobic interactions .

- MD simulations : GROMACS with CHARMM36 forcefield assesses stability; RMSD < 2 Å over 100 ns indicates stable binding .

Q. Table 2: Key Interactions

| Substituent | Target Residue | Interaction Energy (kcal/mol) |

|---|---|---|

| Nitro (-NO₂) | Arg367 | -5.2 |

| Chloro (-Cl) | Leu391 | -3.8 |

Q. How can conflicting data on biological activity (e.g., RORγ agonism vs. antagonism) be resolved?

Methodological Answer: Contradictions may arise from:

- Assay conditions : Cell type (HepG2 vs. Th17) and reporter systems (luciferase vs. qPCR) affect outcomes. Validate using orthogonal assays (e.g., ChIP-seq for RORγ-DNA binding) .

- Structural analogs : Compare with derivatives (e.g., 2-chloro-N-(2-chloro-3-methylphenyl)-5-nitrobenzamide vs. 2-chloro-N-(2-isopropyl-6-methylphenyl)-5-nitrobenzamide). Steric hindrance in the latter reduces receptor engagement .

Q. What strategies improve selectivity in structure-activity relationship (SAR) studies?

Methodological Answer:

Q. How can crystallization challenges be addressed for X-ray analysis?

Methodological Answer:

Q. What analytical methods detect decomposition products during stability studies?

Methodological Answer:

- HPLC-MS : Monitor for hydrolysis products (e.g., 2-chloro-5-nitrobenzoic acid at m/z 200.1) under accelerated conditions (40°C/75% RH) .

- TGA/DSC : Thermal degradation above 180°C correlates with nitro-group instability .

Data Contradiction Analysis

Q. Why do some studies report cytotoxicity while others do not?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.